molecular formula C6H7N5OS B284824 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B284824
M. Wt: 197.22 g/mol
InChI Key: RZMVIPGTYTURJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has a unique structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not well understood. However, studies have shown that this compound may inhibit certain enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit the growth of bacteria, and modulate neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. One potential direction is to study the compound's mechanism of action in more detail to better understand its potential applications in various fields. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Additionally, research could focus on developing new synthesis methods to improve the compound's bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves several steps. The initial step involves the reaction of 3-methylthio-1H-[1,2,4]triazol-5-amine with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base to form 5-(2-chloro-4,6-dimethoxypyrimidin-5-ylamino)-3-methylthio-1H-[1,2,4]triazole. The subsequent step involves the reaction of the intermediate compound with sodium hydride and 1-bromo-3-chloropropane to form the final product, this compound.

Scientific Research Applications

The unique structure of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one makes it a promising candidate for drug discovery and development. This compound has been studied extensively for its potential applications in various fields, including cancer treatment, antimicrobial therapy, and neurological disorders.

Properties

Molecular Formula

C6H7N5OS

Molecular Weight

197.22 g/mol

IUPAC Name

5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C6H7N5OS/c1-13-6-10-9-5-8-4(12)2-3(7)11(5)6/h2H,7H2,1H3,(H,8,9,12)

InChI Key

RZMVIPGTYTURJR-UHFFFAOYSA-N

Isomeric SMILES

CSC1=NNC2=NC(=O)C=C(N21)N

SMILES

CSC1=NNC2=NC(=O)C=C(N21)N

Canonical SMILES

CSC1=NNC2=NC(=O)C=C(N21)N

Origin of Product

United States

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